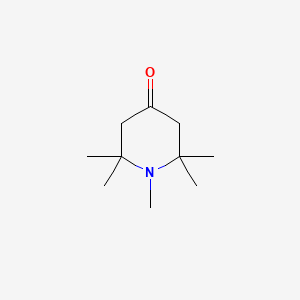

1,2,2,6,6-Pentamethylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,2,6,6-pentamethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJUORCGZFHNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287259 | |

| Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-54-1 | |

| Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,6,6-Pentamethyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one from 2,2,6,6-Tetramethylpiperidone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes for the N-methylation of 2,2,6,6-tetramethylpiperidone to produce 1,2,2,6,6-pentamethylpiperidin-4-one, a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). The document details two principal methodologies: the Eschweiler-Clarke reaction and N-alkylation using dimethyl sulfate. It includes detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations to offer a comprehensive resource for laboratory and industrial applications.

Introduction

2,2,6,6-Tetramethylpiperidone (Triacetonamine) is a versatile chemical intermediate derived from acetone and ammonia.[1][2][3] Its N-methylation to form this compound is a critical step in the production of various high-performance light stabilizers.[4] This conversion can be achieved through several synthetic pathways, each with distinct advantages concerning yield, safety, and industrial scalability. This guide focuses on the two most prominent methods: reductive amination via the Eschweiler-Clarke reaction and direct N-alkylation.

Synthesis Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that avoids the formation of quaternary ammonium salts.[5][6] The reaction utilizes excess formic acid and formaldehyde; the formic acid serves as the hydride donor (reducing agent) while formaldehyde provides the methyl group.[5][7][8]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Iminium Ion Formation : The secondary amine of the piperidone ring first reacts with formaldehyde to form a 1-hydroxymethyl intermediate.[9] This intermediate is then protonated by formic acid and subsequently loses a water molecule to form an iminium ion.[6][10]

-

Reductive Methylation : A hydride ion is transferred from a formate ion (derived from formic acid) to the iminium ion.[7][10] This reduction yields the N-methylated product, this compound, and releases carbon dioxide, which drives the reaction to completion.[5][11]

A key finding for this specific substrate is that a sequential addition of reagents—first formaldehyde, followed by formic acid—dramatically improves the yield compared to adding a mixture of the two.[9]

Data Presentation: Eschweiler-Clarke Reaction Parameters

The following table summarizes the quantitative data derived from an optimized, two-stage protocol.[9]

| Parameter | Value / Condition | Source |

| Starting Material | 2,2,6,6-Tetramethylpiperidin-4-one (94.5% title) | [9] |

| Reagent 1 | Paraformaldehyde | [9] |

| Reagent 2 | Formic Acid | [9] |

| Solvent | Toluene | [9] |

| Molar Ratio (Substrate:Paraformaldehyde) | 1 : 1.5 | [9] |

| Molar Ratio (Substrate:Formic Acid) | 1 : 1 | [9] |

| Stage 1 Temperature (Formaldehyde Addition) | 90°C | [9] |

| Stage 2 Temperature (Formic Acid Addition) | 100°C | [9] |

| Reaction Time (at 100°C) | 1 hour | [9] |

| Post-Reaction Treatment | Addition of ground Sodium Hydroxide | [9] |

| Product Yield | 88.2% of theory | [9] |

Experimental Protocol: Modified Eschweiler-Clarke Reaction

This protocol is adapted from the procedure described in patent EP0729947A1.[9]

-

Setup : In a reaction vessel equipped with a stirrer and a system for azeotropic distillation, prepare a solution of 300 g (1.83 moles) of 2,2,6,6-tetramethylpiperidin-4-one in 1500 ml of toluene.

-

Formaldehyde Addition : At room temperature and under stirring, add 82.2 g (2.74 moles) of paraformaldehyde to the solution.

-

Heating and Formic Acid Addition : Heat the solution to 90°C. Slowly add 84.2 g (1.83 moles) of formic acid. During this addition, azeotropically distill off the water of reaction.

-

Reaction Completion : After the addition of formic acid is complete, heat the solution to 100°C and maintain this temperature for 1 hour.

-

Work-up : Cool the solution to room temperature. Add 3.65 g (0.09 moles) of ground sodium hydroxide while stirring.

-

Purification : The final product, this compound, is obtained by distilling the resulting solution. The reported yield is 88.2% of the theoretical value.[9]

Visualization: Eschweiler-Clarke Reaction Pathway

Caption: Reaction pathway for the Eschweiler-Clarke N-methylation.

Synthesis Method 2: N-Alkylation with Dimethyl Sulfate

A more direct approach to N-methylation involves the use of a potent alkylating agent, such as dimethyl sulfate. This method is often employed in industrial settings for its high efficiency and yield.

Reaction Principle

This synthesis is a nucleophilic substitution reaction. The nitrogen atom of the secondary amine in 2,2,6,6-tetramethylpiperidone acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The presence of a base is required to neutralize the sulfuric acid byproduct and deprotonate the piperidone, enhancing its nucleophilicity.

Data Presentation: N-Alkylation Reaction Parameters

The following data is summarized from patent CN110950794A, which outlines an industrial preparation method.[12]

| Parameter | Value / Condition | Source |

| Starting Material | 2,2,6,6-Tetramethylpiperidone | [12] |

| Methylating Agent | Dimethyl Sulfate | [12] |

| Additive | Alkaline Substance (Base) | [12] |

| Solvent | Not specified, but required | [12] |

| Molar Ratio (Substrate:Dimethyl Sulfate) | 1 : 0.1 - 6 | [12] |

| Mass Ratio (Substrate:Solvent) | 1 : 0.5 - 15 | [12] |

| Reaction Temperature | 30 - 150 °C | [12] |

| Product Yield | > 95% | [12] |

Experimental Protocol: General N-Alkylation

The referenced patent provides a general overview of the process rather than a detailed experimental protocol.[12]

-

Preparation : Charge a suitable reactor with 2,2,6,6-tetramethylpiperidone, a solvent, and an alkaline substance.

-

Reaction : While stirring and maintaining the temperature between 30-150°C, slowly add dimethyl sulfate dropwise.

-

Incubation : After the addition is complete, continue the reaction for a specified period to ensure completion.

-

Work-up and Purification : Upon completion, cool the reaction mixture. The product is isolated through filtration, concentration of the filtrate, and subsequent rectification to yield high-purity this compound.[12]

Note : Dimethyl sulfate is highly toxic and carcinogenic. All handling must be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Visualization: N-Alkylation Workflow

Caption: General workflow for N-alkylation using dimethyl sulfate.

References

- 1. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. Human Metabolome Database: Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinone (HMDB0031179) [hmdb.ca]

- 3. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. EP0729947A1 - Process for the methylation of 2,2,6,6-tetramethylpiperidin-4-one - Google Patents [patents.google.com]

- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from Acetone and Methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone, a key intermediate in the production of Hindered Amine Light Stabilizers (HALS). The document details the prevalent synthetic route commencing from acetone and methylamine, which is understood to proceed via a tandem Robinson-Mannich type reaction. This guide presents detailed experimental protocols, a summary of quantitative data from various synthetic approaches, and a proposed reaction mechanism. Visual diagrams are provided to elucidate the reaction pathway and experimental workflow, adhering to the specified formatting requirements for clarity and utility in a research and development setting.

Introduction

1,2,2,6,6-pentamethyl-4-piperidone is a crucial building block in the chemical industry, primarily serving as a precursor to various HALS.[1] These stabilizers are of paramount importance in the polymer industry for their ability to protect materials from photodegradation, thereby extending their lifespan and performance.[1] The synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from readily available and cost-effective starting materials like acetone and methylamine is a topic of significant interest for industrial-scale production.[2] This guide focuses on the direct synthesis from these precursors, a process that offers an efficient route to this valuable chemical intermediate. While alternative methods, such as the N-methylation of 2,2,6,6-tetramethyl-4-piperidone exist, the direct approach from acetone and methylamine presents a more atom-economical pathway.[3]

Reaction Mechanism and Signaling Pathway

The synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from acetone and methylamine is believed to proceed through a series of reactions that can be categorized as a Robinson-Mannich type condensation. The overall transformation involves the formation of multiple carbon-carbon and carbon-nitrogen bonds in a one-pot synthesis.

The proposed mechanism initiates with the formation of an enamine from acetone and methylamine. This is followed by a series of Mannich-type reactions where the enamine acts as a nucleophile, attacking the carbonyl group of acetone molecules. Subsequent intramolecular condensation and cyclization lead to the formation of the piperidone ring. The reaction is typically catalyzed by an acid.[2]

Below is a DOT language script for a diagram illustrating the proposed reaction pathway.

Caption: Proposed reaction pathway for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone.

Experimental Protocols

The following experimental protocols are based on procedures outlined in patent literature, specifically CN107674019B, which details the synthesis from acetone and methylamine using a sulfonic acid functionalized SBA-15 catalyst.[2]

Materials:

-

Acetone

-

Methylamine solution (in water, methanol, or ethanol)

-

Methylamine salt (e.g., methylamine bromide, methylamine nitrate, methylamine chloride)

-

Sulfonic acid functionalized SBA-15 catalyst

-

Quenching agent (e.g., potassium hydroxide, sodium hydroxide, sodium carbonate, sodium bicarbonate)

-

Solvent for purification (if necessary)

General Procedure:

-

Reaction Setup: To a reaction kettle equipped with a stirrer and temperature control, add acetone and the methylamine solution.

-

Catalyst and Salt Addition: Add the methylamine salt and the sulfonic acid functionalized SBA-15 catalyst to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature for a specified duration (see Table 1 for examples).

-

Quenching: After the reaction is complete, add the quenching agent to neutralize the catalyst.

-

Filtration: Filter the mixture to remove the solid catalyst and any precipitated salts. The filtrate contains the crude product.

-

Purification: The crude product can be further purified, for example by distillation, to obtain the pure 1,2,2,6,6-pentamethyl-4-piperidone.

Data Presentation

The following table summarizes the quantitative data from various examples provided in the patent literature for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone.[2]

| Example | Acetone (mL) | Methylamine Solution | Methylamine Salt (g) | Catalyst (g) | Temperature (°C) | Time (h) | Quenching Agent (g) | Molar Yield (%) |

| 1 | 120 | 10mL (40% in H₂O) + 20mL (20% in THF) | 13.12 (Bromide) | 1.00 | 40 | 4 | 10.00 (KOH) | - |

| 2 | 60 | 30mL (40% in Methanol) | 5.61 (Nitrate) | 2.10 | 60 | 6 | 3.00 (NaOH) + 5.00 (Na₂CO₃) | 71.77 |

| 3 | 65 | 70mL (20% in Ethanol) | 4.10 (Nitrate) | 1.00 | 100 | 5 | 5.00 (KOH) | 73.59 |

| 4 | 100 | 25mL (40% in H₂O) | 14.00 (Chloride) | 1.60 | 50 | 9 | 20.00 (NaHCO₃) | - |

Table 1: Summary of reaction conditions and yields for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 1,2,2,6,6-pentamethyl-4-piperidone can be visualized as a series of sequential steps.

The following DOT language script generates a diagram of the experimental workflow.

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from acetone and methylamine represents an efficient and industrially viable route to this important HALS intermediate. This guide has provided a detailed overview of the synthesis, including a plausible reaction mechanism, comprehensive experimental protocols derived from patent literature, and a clear presentation of relevant quantitative data. The provided diagrams of the reaction pathway and experimental workflow serve to visually simplify the complex chemical and procedural information. It is anticipated that this technical guide will be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating further research and process optimization in this area.

References

- 1. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1,2,2,6,6-Pentamethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,2,2,6,6-Pentamethylpiperidin-4-one. Furthermore, it explores the broader pharmacological context of the piperidin-4-one scaffold, offering insights relevant to drug discovery and development.

Chemical and Physical Properties

This compound, also known as PMP-one, is a five-methyl substituted derivative of 4-piperidone. Its sterically hindered amine structure is a key feature, influencing its chemical reactivity and potential applications. The physical and chemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 5554-54-1[1] |

| Molecular Formula | C₁₀H₁₉NO[1] |

| Molecular Weight | 169.26 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 230-231 °C[1] |

| Density | 0.949 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.476[1] |

| Flash Point | 91 °C (closed cup)[1] |

| Storage Temperature | -20°C[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-methylation of its precursor, 2,2,6,6-tetramethyl-4-piperidone. A detailed experimental protocol for this transformation is provided below.

Reaction Scheme:

Caption: N-methylation of 2,2,6,6-tetramethyl-4-piperidone.

Materials:

-

2,2,6,6-tetramethyl-4-piperidone

-

Dimethyl sulfate

-

Sodium hydroxide (or other suitable alkali like potassium carbonate)[2]

-

Ethanol (or other suitable solvent like isopropanol, acetone, or acetonitrile)[2]

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of an alkali, for example, sodium hydroxide.

-

Stir the mixture and heat to a gentle reflux.

-

From the dropping funnel, add dimethyl sulfate dropwise to the refluxing mixture over a period of 1-2 hours.[2]

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[2]

Synthesis of the Precursor: 2,2,6,6-Tetramethyl-4-piperidone

The precursor, 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine), can be synthesized from acetone and ammonia in the presence of a catalyst.[3][4]

Reaction Scheme:

Caption: Synthesis of 2,2,6,6-tetramethyl-4-piperidone.

Procedure Outline:

A mixture of acetone and a catalyst, such as calcium chloride, is prepared. Ammonia is then introduced, and the reaction is stirred at a controlled temperature.[4] Upon completion, the product is worked up, which typically involves neutralization, extraction with an organic solvent, and purification by distillation or crystallization.[4]

Purification by Recrystallization

For solid batches of this compound, recrystallization can be employed for purification.

General Protocol:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.[5][6][7]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]

-

Dry the crystals under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Proton | δ (ppm) |

| -CH₃ (N-methyl) | ~2.2-2.4 |

| -CH₂- (piperidine ring) | ~2.3-2.6 |

| -CH₃ (gem-dimethyl) | ~1.0-1.3 |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2970-2850 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Ketone[4] |

| ~1465 | C-H bend | Methylene/Methyl |

| ~1365 | C-H bend | Methyl |

| ~1250-1000 | C-N stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 169 | [M]⁺ (Molecular ion) |

| 154 | [M - CH₃]⁺ |

| 112 | [M - C₄H₉]⁺ |

| 83 | [C₅H₉N]⁺ |

| 58 | [C₃H₈N]⁺ |

Note: Fragmentation patterns can be complex and depend on the ionization method used.[8][9][10][11]

Relevance in Drug Development: The Piperidin-4-one Scaffold

While specific signaling pathways involving this compound are not extensively documented, the broader class of piperidin-4-one derivatives has garnered significant interest in medicinal chemistry. These compounds have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[12][13][14][15][16]

Anticancer Activity and the NF-κB Signaling Pathway

Several studies have highlighted the potential of piperidin-4-one derivatives as anticancer agents.[17] One of the key signaling pathways implicated in cancer development and progression is the Nuclear Factor-kappa B (NF-κB) pathway.[17] Curcuminoids containing the piperidine ring have been shown to target pro-survival mechanisms, including the activation of NF-κB.[17]

The NF-κB signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for piperidin-4-one-based therapeutics.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by piperidin-4-one derivatives.

This pathway highlights how external stimuli, such as the inflammatory cytokine TNF-α, can lead to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes that promote cancer cell survival and proliferation. Piperidin-4-one derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as the IKK complex.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic protocols outlined in this guide provide a framework for its preparation and purification. While its direct biological activity is not extensively studied, the broader class of piperidin-4-ones represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Further research into the specific molecular targets and mechanisms of action of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. 1,2,2,6,6-Pentamethyl-4-piperidone 97 5554-54-1 [sigmaaldrich.com]

- 2. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 13. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. ijnrd.org [ijnrd.org]

- 17. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

1,2,2,6,6-Pentamethylpiperidin-4-one molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2,6,6-Pentamethylpiperidin-4-one, a derivative of piperidine, is a key synthetic intermediate with significant applications in the development of Hindered Amine Light Stabilizers (HALS) and as a building block in medicinal chemistry. Its sterically hindered structure imparts unique properties to its derivatives, making it a valuable precursor for a range of specialized chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characteristics.

Molecular Structure and Formula

The molecular structure of this compound consists of a piperidine ring with a ketone group at the 4-position. The nitrogen atom is methylated, and the carbon atoms at positions 2 and 6 are each substituted with two methyl groups.

-

Molecular Formula: C₁₀H₁₉NO

-

IUPAC Name: this compound

-

CAS Number: 5554-54-1

-

Molecular Weight: 169.26 g/mol

The presence of the five methyl groups, particularly the gem-dimethyl groups adjacent to the nitrogen, creates significant steric hindrance around the amine functionality. This structural feature is crucial for the function of HALS derived from this molecule.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 169.26 g/mol | |

| Boiling Point | 230-231 °C | |

| Density | 0.949 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.476 |

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | s | 4H | -CH₂-C(O)-CH₂- |

| ~2.25 | s | 3H | N-CH₃ |

| ~1.15 | s | 12H | 2,2,6,6-(CH₃)₄ |

-

Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The four protons on the carbon atoms adjacent to the carbonyl group (C3 and C5) are chemically equivalent and should appear as a singlet. The three protons of the N-methyl group will also produce a singlet. The twelve protons of the four methyl groups at the 2 and 6 positions are also equivalent and will give a single, strong singlet.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O (C4) |

| ~55 | -CH₂- (C3, C5) |

| ~50 | C(CH₃)₂ (C2, C6) |

| ~40 | N-CH₃ |

| ~30 | C(CH₃)₂ |

-

Interpretation: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region. The carbons of the piperidine ring and the methyl groups will appear in the upfield region. The two methylene carbons (C3 and C5) are equivalent, as are the two quaternary carbons (C2 and C6) and the four methyl carbons attached to them. The N-methyl carbon will have a distinct chemical shift.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1460 | Medium | C-H bending (methylene and methyl) |

| ~1365 | Medium | C-H bending (gem-dimethyl) |

| ~1250 | Medium | C-N stretching |

-

Interpretation: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ketone. The C-H stretching and bending vibrations of the methyl and methylene groups will also be prominent. The C-N stretching vibration is expected to be in the fingerprint region.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 169 | Moderate | [M]⁺ (Molecular Ion) |

| 154 | Strong | [M - CH₃]⁺ |

| 83 | Very Strong | [M - C₄H₉NO]⁺ or [C₅H₉N]⁺ |

| 58 | Strong | [C₃H₈N]⁺ |

-

Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 169. The most abundant fragment (base peak) is likely to result from the alpha-cleavage of a methyl group, leading to a stable ion at m/z 154. Further fragmentation of the ring can lead to various smaller ions, with the fragment at m/z 83 being particularly stable due to the formation of a resonance-stabilized species.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-methylation of 2,2,6,6-tetramethyl-4-piperidone. The following protocol is based on a procedure described in the patent literature.[1]

Materials:

-

2,2,6,6-Tetramethylpiperidone (155 g)

-

Acetone (300 g)

-

Sodium hydroxide (100 g)

-

Dimethyl sulfate (150 g)

-

500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

-

To the four-necked flask, add 2,2,6,6-tetramethylpiperidone, acetone, and sodium hydroxide.

-

Begin stirring the mixture and control the temperature at 35 °C.

-

Slowly add dimethyl sulfate to the reaction mixture over a period of 2 hours, maintaining the temperature at 35 °C.

-

After the addition is complete, continue to stir the reaction mixture at 35 °C for an additional 5 hours.

-

Cool the reaction mixture and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The crude product is then purified by rectification (distillation) to yield the final product, 1,2,2,6,6-pentamethyl-4-piperidone.

Expected Yield: The reported yield for this procedure is approximately 95%.[1]

Mandatory Visualization

The following diagram illustrates the synthesis workflow for this compound.

References

Spectroscopic Analysis of 1,2,2,6,6-Pentamethylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,2,2,6,6-pentamethylpiperidin-4-one (CAS No. 5554-54-1). Due to the limited availability of public spectroscopic data for this specific compound, this document presents predicted spectral characteristics and data from a closely related analogue, 1,2,2,6,6-pentamethylpiperidin-4-ol, to provide valuable insights for analytical and research purposes.

Introduction

This compound is a heterocyclic compound belonging to the class of sterically hindered amines. These compounds are of significant interest in various fields, including polymer chemistry as light stabilizers and in medicinal chemistry as scaffolds for drug design. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Predicted and Analogous Spectroscopic Data

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different proton environments in the molecule. The methyl groups at the 2 and 6 positions would likely appear as a singlet, as would the N-methyl group, though at a different chemical shift. The methylene protons adjacent to the carbonyl group (at C3 and C5) would likely appear as a singlet or a narrow multiplet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon (C4) is expected to have the most downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C4) | - | ~210 |

| C(CH₃)₂ (C2, C6) | - | ~55-65 |

| CH₂ (C3, C5) | ~2.2-2.5 | ~45-55 |

| N-CH₃ | ~2.1-2.4 | ~30-40 |

| C(CH₃)₂ | ~1.0-1.3 | ~25-35 |

Table 2: Experimental NMR Data for 1,2,2,6,6-Pentamethylpiperidin-4-ol

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH-OH (C4) | ~3.5-4.0 | ~65-75 |

| C(CH₃)₂ (C2, C6) | - | ~50-60 |

| CH₂ (C3, C5) | ~1.4-1.9 | ~40-50 |

| N-CH₃ | ~2.2-2.5 | ~30-40 |

| C(CH₃)₂ | ~1.0-1.2 | ~28-32 |

Note: The data for 1,2,2,6,6-pentamethylpiperidin-4-ol is provided as a reference and will differ from that of the target ketone.

The FTIR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1715-1725 | Strong |

| C-H Stretch (Aliphatic) | ~2850-3000 | Medium-Strong |

| C-N Stretch | ~1000-1250 | Medium |

The mass spectrum of this compound, with a molecular weight of 169.27 g/mol , is expected to show a molecular ion peak (M⁺) at m/z 169. Common fragmentation patterns would involve the loss of methyl groups or cleavage of the piperidine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 169 | Moderate | [M]⁺ |

| 154 | High | [M - CH₃]⁺ |

| 84 | High | [C₅H₁₀N]⁺ |

| 58 | Moderate | [C₃H₈N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using an appropriate technique, commonly Electron Ionization (EI) for GC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

The Pivotal Role of 1,2,2,6,6-Pentamethylpiperidin-4-one as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,2,2,6,6-pentamethylpiperidin-4-one, a key chemical intermediate. Due to its unique sterically hindered structure, this piperidone derivative and its corresponding alcohol, 1,2,2,6,6-pentamethylpiperidin-4-ol, are crucial building blocks in the synthesis of high-performance materials and pharmacologically active compounds. This document details its synthesis, key reactions, and significant applications, with a focus on quantitative data and detailed experimental protocols to support researchers and professionals in the field.

Synthesis of this compound

The efficient synthesis of this compound is critical for its widespread application. Several synthetic routes have been developed, with the methylation of 2,2,6,6-tetramethyl-4-piperidone being a prominent and high-yielding method.

N-Methylation of 2,2,6,6-Tetramethyl-4-piperidone

A highly efficient method for the preparation of 1,2,2,6,6-pentamethyl-4-piperidone involves the N-methylation of 2,2,6,6-tetramethyl-4-piperidone using a methylating agent in the presence of a base. A notable example is the use of dimethyl sulfate, which can achieve yields of over 95%.[1]

Table 1: Synthesis of this compound via N-Methylation

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Sodium Hydroxide | Acetone | 35 | 5 | 95 | [1] |

| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Potassium Carbonate | DMF | 50 | 4 | 96.6 | [1] |

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and condenser, charge 155 g of 2,2,6,6-tetramethylpiperidone, 300 g of acetone, and 100 g of sodium hydroxide.

-

Addition of Methylating Agent: While maintaining the temperature at 35°C, slowly add 150 g of dimethyl sulfate dropwise over 2 hours.

-

Reaction: Continue stirring at 35°C for an additional 5 hours.

-

Work-up: After the reaction is complete, cool the mixture, filter, and concentrate the filtrate.

-

Purification: Rectify the crude product to obtain the final product, 1,2,2,6,6-pentamethyl-4-piperidone.

Key Chemical Transformations

This compound serves as a versatile intermediate for a range of chemical transformations, primarily centered around the reactivity of its ketone functional group.

Reduction to 1,2,2,6,6-Pentamethylpiperidin-4-ol

The reduction of the ketone to a secondary alcohol is a crucial step in the synthesis of many of its derivatives, particularly Hindered Amine Light Stabilizers (HALS). This transformation can be achieved using various reducing agents.

Reactions with Organometallic Reagents

The ketone functionality can react with organometallic reagents, such as Grignard reagents, to introduce new carbon-carbon bonds at the C4 position. This opens up possibilities for creating a wider variety of substituted piperidine derivatives.

Applications as a Chemical Intermediate

The unique structural features of this compound make it an invaluable intermediate in several industrial and research applications.

Hindered Amine Light Stabilizers (HALS)

The primary application of this compound is as a precursor to Hindered Amine Light Stabilizers (HALS).[2] HALS are a class of additives used to protect polymers from degradation caused by UV light and heat. The sterically hindered amine functionality is key to their mechanism of action, which involves scavenging free radicals.

A commercially significant HALS derived from this intermediate is Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, commonly known as Tinuvin 292.[3][4][5]

Experimental Protocol: Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (Conceptual)

While specific industrial protocols are proprietary, a general laboratory-scale synthesis involves the esterification of 1,2,2,6,6-pentamethyl-4-piperidinol with sebacoyl chloride or transesterification with dimethyl sebacate.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 1,2,2,6,6-pentamethyl-4-piperidinol in a suitable solvent (e.g., toluene).

-

Addition of Reagent: Slowly add sebacoyl chloride to the solution. An acid scavenger, such as a tertiary amine, may be required.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture, wash with water and brine, and dry the organic layer.

-

Purification: Remove the solvent under reduced pressure and purify the resulting product, for example, by vacuum distillation or chromatography.

Drug Development and Medicinal Chemistry

The piperidine scaffold is a common motif in many pharmaceuticals due to its ability to confer favorable physicochemical properties such as aqueous solubility and basicity, which can be crucial for drug-receptor interactions and pharmacokinetic profiles.[2][6][7][8][9] The pentamethyl-substituted piperidine ring, in particular, offers a rigid and sterically hindered framework that can be exploited in drug design to enhance selectivity and metabolic stability.

A notable example of a drug synthesized from a related intermediate is Pempidine (1,2,2,6,6-pentamethylpiperidine), which has been used as a ganglion-blocking agent for the treatment of hypertension.[10][11] The synthesis of pempidine involves the reduction of 2,2,6,6-tetramethyl-4-piperidone, followed by N-methylation.[10]

The introduction of the pentamethylpiperidine moiety into drug candidates can be a strategic approach to modulate their pharmacokinetic and pharmacodynamic properties. The steric hindrance provided by the gem-dimethyl groups can protect the nitrogen atom from metabolic N-dealkylation, potentially increasing the drug's half-life.

Spectroscopic Data

The characterization of 1,2,2,6,6-pentamethyl-4-piperidone is crucial for quality control and reaction monitoring. Below is a summary of typical spectroscopic data.

Table 2: Spectroscopic Data for 1,2,2,6,6-Pentamethyl-4-piperidone

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the N-methyl group, the gem-dimethyl groups, and the methylene protons adjacent to the carbonyl and nitrogen. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbons of the gem-dimethyl groups, the N-methyl carbon, and the methylene carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the ketone carbonyl group (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (169.26 g/mol ) and characteristic fragmentation patterns. |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its efficient synthesis and the reactivity of its ketone functionality provide access to a wide range of derivatives. Its primary role as a precursor to Hindered Amine Light Stabilizers highlights its importance in the polymer industry. Furthermore, the unique structural features of the pentamethylpiperidine scaffold make it an attractive building block in medicinal chemistry for the development of new therapeutic agents with improved properties. This guide provides a foundational understanding of the synthesis, reactions, and applications of this important molecule, offering valuable insights for researchers and professionals in related fields.

References

- 1. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mychem.ir [mychem.ir]

- 4. kianresin.com [kianresin.com]

- 5. welltchemicals.com [welltchemicals.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Pempidine - Wikipedia [en.wikipedia.org]

- 11. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2,2,6,6-Pentamethylpiperidin-4-one in the Synthesis of Hindered Amine Light Stabilizers (HALS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hindered Amine Light Stabilizers (HALS) are critical additives for preventing the degradation of polymers and other materials exposed to light. A key precursor in the synthesis of a significant class of N-methylated HALS is 1,2,2,6,6-pentamethylpiperidin-4-one. This technical guide provides a comprehensive overview of the synthesis of this pivotal intermediate and its subsequent conversion into functional HALS monomers. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and scientists in the field of polymer chemistry and material science.

Introduction

This compound is a crucial chemical intermediate, primarily utilized in the production of Hindered Amine Light Stabilizers (HALS).[1] These HALS are highly effective in protecting polymers from degradation caused by UV radiation and heat through a regenerative radical scavenging mechanism. The N-methyl group in HALS derived from this precursor often leads to enhanced performance and lower basicity compared to their N-H counterparts, which can be advantageous in certain polymer systems. This guide will detail the synthetic pathways to this compound and its derivatives.

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is through the N-methylation of 2,2,6,6-tetramethylpiperidone.[2] While older methods using formaldehyde and formic acid exist, they often result in lower yields of 50-60%.[2] A more efficient process utilizes dimethyl sulfate as the methylating agent in the presence of a base and a solvent, achieving yields of over 95%.[2]

Quantitative Data for Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of this compound from 2,2,6,6-tetramethylpiperidone using dimethyl sulfate.

| Precursor | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Sodium Hydroxide | Dimethylacetamide (DMAC) | 45 | 10 | 97 | [2] |

| 2,2,6,6-Tetramethylpiperidone | Dimethyl Sulfate | Potassium Carbonate | Dimethylformamide (DMF) | 50 | 6 | 96.6 | [2] |

Experimental Protocol: N-methylation of 2,2,6,6-Tetramethylpiperidone

Materials:

-

2,2,6,6-Tetramethylpiperidone

-

Dimethyl Sulfate

-

Sodium Hydroxide

-

Dimethylacetamide (DMAC)

-

Four-necked flask equipped with a thermometer, mechanical stirrer, and condenser

Procedure: [2]

-

To a 500 ml four-necked flask, add 120 g of 2,2,6,6-tetramethylpiperidone, 300 g of DMAC, and 100 g of sodium hydroxide.

-

Stir the mixture and control the temperature at 45°C.

-

Slowly add 90 g of dimethyl sulfate dropwise over 3 hours.

-

After the addition is complete, continue the reaction for an additional 7 hours at 45°C.

-

Cool the reaction mixture, filter to remove solids, and then concentrate the filtrate.

-

Purify the crude product by rectification to obtain 1,2,2,6,6-pentamethyl-4-piperidone.

Conversion to HALS Intermediates and Monomers

This compound is a versatile precursor that can be converted into various HALS intermediates. A key transformation is its reduction to 1,2,2,6,6-pentamethyl-4-piperidinol, which can then be further functionalized.

Reduction to 1,2,2,6,6-Pentamethyl-4-piperidinol

The ketone group of this compound can be reduced to a hydroxyl group to form 1,2,2,6,6-pentamethyl-4-piperidinol. This is a standard transformation in organic synthesis.

Synthesis of a Polymerizable HALS Monomer

A notable application is the synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), a polymerizable HALS monomer. This is achieved by reacting 1,2,2,6,6-pentamethyl-4-piperidinol with acryloyl chloride.[3][4] This monomer can then be copolymerized with other monomers, such as vinyl acetate, to produce polymeric HALS.[3][4][5]

Quantitative Data for HALS Monomer Synthesis

The synthesis of APP from 2,2,6,6-tetramethyl-4-piperidinol via N-methylation and subsequent acrylation has been reported with a final yield of 12.5%.[3]

| Starting Material | Intermediate | Final Product | Overall Yield (%) | Reference |

| 2,2,6,6-Tetramethyl-4-piperidinol | 1,2,2,6,6-Pentamethyl-4-piperidinol | 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine | 12.5 | [3] |

Experimental Protocol: Synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)

Part A: Alkylation of 2,2,6,6-tetramethyl-4-piperidinol [3][4]

-

Alkylate 2,2,6,6-tetramethyl-4-piperidinol to form 1,2,2,6,6-pentamethyl-4-piperidinol. A similar procedure to the N-methylation of the corresponding piperidone can be employed, using a suitable methylating agent and base.

Part B: Functionalization with Acryloyl Chloride [3][4]

-

React the resulting 1,2,2,6,6-pentamethyl-4-piperidinol with acryloyl chloride in the presence of a base like triethylamine.

-

The product, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), is a liquid that can be purified for subsequent polymerization.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic pathway from 2,2,6,6-tetramethylpiperidone to a polymeric HALS.

Caption: Experimental workflow for the synthesis and purification of the precursor.

Conclusion

This compound is a cornerstone intermediate in the synthesis of advanced N-methylated Hindered Amine Light Stabilizers. The synthetic routes presented, particularly the high-yield N-methylation of 2,2,6,6-tetramethylpiperidone, offer an efficient pathway to this precursor. Its subsequent conversion to functional monomers like APP opens the door to the creation of high-performance polymeric HALS. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel light stabilizers and polymer additives.

References

- 1. Pempidine - Wikipedia [en.wikipedia.org]

- 2. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 3. redalyc.org [redalyc.org]

- 4. scielo.br [scielo.br]

- 5. Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate [revistapolimeros.org.br]

The Core Mechanism of Hindered Amine Light Stabilizers (HALS) Derived from Piperidinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for hindered amine light stabilizers (HALS) originating from piperidinone precursors. It delves into the intricacies of the Denisov cycle, the primary pathway for their regenerative antioxidant activity, and presents quantitative performance data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to Piperidinone-Derived HALS

Hindered Amine Light Stabilizers (HALS) are a class of highly efficient, long-lasting polymer additives that protect materials from degradation caused by exposure to light, particularly in the ultraviolet (UV) spectrum. A significant portion of commercially available HALS are derivatives of 2,2,6,6-tetramethylpiperidine, which is often synthesized from 2,2,6,6-tetramethyl-4-piperidone. These stabilizers do not absorb UV radiation but instead function by scavenging free radicals generated during the photo-oxidation of the polymer matrix.[1][2] Their remarkable longevity is attributed to a cyclic regenerative process known as the Denisov cycle, where the active stabilizing species are reformed, allowing a single HALS molecule to neutralize a large number of radicals.[1][3][4]

The initial piperidinone structure is a key building block, and its subsequent chemical modifications, particularly N-substitution (e.g., N-alkylation), play a crucial role in the performance and reaction pathways of the final HALS product.

The Denisov Cycle: The Core Mechanism of Action

The photostabilization effect of HALS is primarily attributed to the Denisov cycle, a complex series of chemical reactions that effectively interrupt the auto-oxidation cascade of polymers. This regenerative cycle allows HALS to provide long-term protection without being rapidly consumed. The key steps of the Denisov cycle for a generic N-substituted piperidinone-derived HALS are outlined below.

Step 1: Oxidation of the Hindered Amine to a Nitroxyl Radical

The cycle is initiated by the oxidation of the hindered amine (>N-R) to a stable nitroxyl radical (>NO•). This can occur through interaction with various radical species present in the polymer matrix, such as peroxy radicals (ROO•), or through other oxidative processes.

Step 2: Scavenging of Polymer Radicals

The generated nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (P•), forming a non-radical amino ether (>NOP). This step is crucial as it interrupts the propagation of the degradation chain reaction.

Step 3: Regeneration of the Nitroxyl Radical

The amino ether can then react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>NO•) and form a stable, non-radical product (ROOR'). This regeneration is the cornerstone of the high efficiency of HALS.

Alternative Pathways and the Role of N-Substitution

For N-alkylated HALS, an alternative mechanism can occur where the N-alkyl group is attacked by oxidative species, leading to its dealkylation and the formation of the parent secondary HALS. This secondary amine can then participate in the Denisov cycle. This dual-pathway can enhance the overall stabilizing effect.

Quantitative Performance Data

The effectiveness of piperidinone-derived HALS can be quantified through various analytical techniques that measure the extent of polymer degradation over time. The following tables summarize key performance data from studies on these stabilizers.

| HALS Type | Polymer Matrix | HALS Concentration (g/Kg PP) | Induction Period (hours) | Reference |

| Polymeric N-methyl HALS (APP/VAc copolymer) | Polypropylene (PP) | 0.093 | 500 | [1] |

| Polymeric N-methyl HALS (APP/VAc copolymer) | Polypropylene (PP) | 0.140 | 900 | [1] |

| Commercial Polymeric HALS (Chimassorb 944) | Polypropylene (PP) | 0.093 | 600 | [1] |

| Control (No HALS) | Polypropylene (PP) | 0 | 300 | [1] |

Table 1: Induction period of polypropylene films containing a piperidinone-derived polymeric HALS compared to a commercial HALS and a control sample under accelerated weathering conditions.

Detailed Experimental Protocols

The evaluation of HALS performance relies on a set of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments cited in the study of piperidinone-derived HALS.

Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure on polymer samples containing HALS in a controlled laboratory setting.

Standard: Based on ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[5][6][7]

Apparatus: QUV accelerated weathering tester or equivalent, equipped with fluorescent UV lamps (e.g., UVA-340), a condensation system, and temperature control.

Procedure:

-

Sample Preparation: Prepare polymer films or plaques of standardized dimensions (e.g., 75 x 150 mm) containing the desired concentration of the piperidinone-derived HALS.[5]

-

Mounting: Mount the samples in the test chamber.

-

Exposure Cycle: Subject the samples to a defined cycle of UV exposure and moisture. A typical cycle for automotive applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[5]

-

Duration: Continue the exposure for a predetermined duration, often in increments (e.g., 500, 1000, 2000 hours).[5]

-

Evaluation: At specified intervals, remove the samples and evaluate their properties (e.g., carbonyl index, color change, gloss retention, mechanical properties) in comparison to unexposed control samples.

Carbonyl Index Measurement via FTIR Spectroscopy

Objective: To quantify the extent of photo-oxidation in a polymer by measuring the increase in the carbonyl group concentration.

Methodology: Specified Area Under Band (SAUB) using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy.[1][3][8]

Apparatus: FTIR spectrometer with an ATR accessory.

Procedure:

-

Sample Analysis: Obtain the FTIR spectrum of the polymer sample.

-

Data Processing:

-

Identify the carbonyl absorption band, typically in the region of 1700-1800 cm⁻¹.

-

Define a baseline for the carbonyl peak.

-

Calculate the area of the carbonyl peak above the baseline.

-

Normalize this area to the area of a reference peak that does not change during degradation (e.g., a C-H bending peak).

-

-

Calculation: The carbonyl index is calculated as the ratio of the carbonyl peak area to the reference peak area.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the HALS.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound, and the decrease in absorbance is measured spectrophotometrically.[2][9][10][11]

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[2][11]

-

Sample Preparation: Prepare solutions of the piperidinone-derived HALS at various concentrations in a suitable solvent.[2]

-

Reaction: Mix a defined volume of the HALS solution with a defined volume of the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.[2][11]

-

Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[2][9]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[2][9][10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[11] % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To directly observe and characterize the nitroxyl radicals formed during the HALS stabilization cycle.

Apparatus: X-band ESR spectrometer.

Procedure:

-

Sample Preparation: The HALS is incorporated into a polymer matrix or a model solvent.

-

Radical Generation: The sample is exposed to UV radiation or other radical initiators to generate the nitroxyl radicals.

-

ESR Measurement: The ESR spectrum of the sample is recorded. The spectrum provides information about the structure and environment of the nitroxyl radical.

-

Data Analysis: The ESR spectrum can be analyzed to determine:

-

Hyperfine coupling constants: These provide information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N).[12]

-

g-factor: This helps in identifying the type of radical species.[12]

-

Signal intensity: This is proportional to the concentration of the nitroxyl radicals.

-

Line width: This can give insights into the mobility of the radical.[12]

-

Decay kinetics: By monitoring the signal intensity over time, the stability and reactivity of the nitroxyl radicals can be studied.[12]

-

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in HALS stabilization.

References

- 1. Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy | Scilit [scilit.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]

- 6. lib-chamber.com [lib-chamber.com]

- 7. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 8. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]

- 9. marinebiology.pt [marinebiology.pt]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Electron Spin Resonance Spectroscopy Studies on Reduction Process of Nitroxyl Radicals used in Molecular Imaging, European Journal of Biophysics, Science Publishing Group [sciencepublishinggroup.com]

Physical properties like melting point and boiling point of pentamethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1,2,2,6,6-pentamethylpiperidin-4-one, a key intermediate in the synthesis of pharmacologically significant molecules and light stabilizers. This document outlines its known physical constants, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and application in research and development. The table below summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO | |

| Molecular Weight | 169.26 g/mol | |

| Boiling Point | 230-231 °C (at standard pressure) | [1] |

| Melting Point | Not available | [2] |

| Density | 0.949 g/mL (at 25 °C) | [1] |

| Refractive Index | n20/D 1.476 |

Note on Melting Point: Extensive literature searches did not yield a specific melting point for this compound. Some sources explicitly state the melting point as not applicable, which may suggest that the compound exists as a liquid at or near room temperature under standard conditions.[2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Distillation Method)

The boiling point of this compound can be accurately determined using a standard distillation apparatus.

Apparatus:

-

Round-bottom flask (50 mL)

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are securely clamped.

-

Place approximately 20 mL of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the substance.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Synthesis Workflow

1,2,2,6,6-Pentamethyl-4-piperidone is synthesized from 2,2,6,6-tetramethyl piperidone. The following diagram illustrates the experimental workflow for this synthesis.

References

Literature review on the synthesis of N-methylated hindered amines

An In-depth Technical Guide to the Synthesis of N-Methylated Hindered Amines

Introduction

N-methylated hindered amines are crucial structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The introduction of a methyl group to a sterically encumbered nitrogen atom can significantly modulate a molecule's physicochemical properties, such as its basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthesis of these compounds presents a considerable challenge due to the steric hindrance surrounding the nitrogen atom, which can impede the approach of methylating agents and lead to low reactivity and poor yields. This technical guide provides a comprehensive literature review of established and modern synthetic methodologies for the N-methylation of hindered amines, aimed at researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The methodologies for N-methylating hindered amines can be broadly categorized into classical stoichiometric methods and modern catalytic approaches. The choice of method often depends on the substrate's complexity, functional group tolerance, and the desired scale of the reaction.

Classical Methods: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and its application to methylation remains highly relevant, particularly the Eschweiler-Clarke reaction.

The Eschweiler-Clarke Reaction

This classic one-pot reaction utilizes excess formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] It is particularly advantageous because it avoids the formation of quaternary ammonium salts, a common side reaction in other methylation methods, stopping at the tertiary amine stage.[1] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[1][4] While effective for many amines, its success with highly hindered substrates can be limited, often requiring elevated temperatures and prolonged reaction times.[5][6]

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 3. name-reaction.com [name-reaction.com]

- 4. grokipedia.com [grokipedia.com]

- 5. chimia.ch [chimia.ch]

- 6. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone to synthesize 1,2,2,6,6-pentamethyl-4-piperidone. The procedure is based on the well-established Eschweiler-Clarke reaction, a reductive amination method that utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2][3] This protocol includes information on reagents, reaction conditions, purification procedures, and safety precautions. Additionally, a summary of quantitative data, including physical properties and spectroscopic data for both the reactant and the product, is presented in a tabular format for easy comparison. A graphical representation of the experimental workflow is also provided.

Introduction

2,2,6,6-Tetramethyl-4-piperidone is a valuable building block in organic synthesis, particularly in the preparation of hindered amine light stabilizers (HALS) and other specialty chemicals. Its N-methylation to 1,2,2,6,6-pentamethyl-4-piperidone is a key transformation for modifying its chemical and physical properties for various applications. The Eschweiler-Clarke reaction is a reliable and efficient method for this conversion. The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid to the tertiary amine.[1][2][3]

Data Presentation

| Property | 2,2,6,6-Tetramethyl-4-piperidone (Starting Material) | 1,2,2,6,6-Pentamethyl-4-piperidone (Product) |

| Molecular Formula | C₉H₁₇NO | C₁₀H₁₉NO |

| Molecular Weight | 155.24 g/mol [4] | 169.26 g/mol [5] |

| Appearance | Solid[4] | Liquid |

| Boiling Point | --- | 230-231 °C[5] |

| Melting Point | 34.9 °C[4] | --- |

| Density | --- | 0.949 g/mL at 25 °C[5] |

| Refractive Index | --- | n20/D 1.476[5] |

| ¹H NMR (CDCl₃) | δ 2.43 (s, 4H), 1.25 (s, 12H), 1.75 (br s, 1H, NH) | δ 2.45 (s, 4H), 2.30 (s, 3H, N-CH₃), 1.08 (s, 12H) |

| ¹³C NMR (CDCl₃) | δ 210.1 (C=O), 55.0 (C-N), 51.5 (CH₂), 28.5 (CH₃) | δ 209.5 (C=O), 55.5 (C-N), 51.8 (CH₂), 34.5 (N-CH₃), 28.2 (CH₃) |

| IR (neat) | 3320 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O) | 2960, 2920, 2850 cm⁻¹ (C-H), 1710 cm⁻¹ (C=O) |

Note: Spectroscopic data is compiled from typical values and may vary slightly based on experimental conditions and instrumentation.

Experimental Protocol: Eschweiler-Clarke N-methylation

This protocol outlines the procedure for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone.

Materials:

-

2,2,6,6-tetramethyl-4-piperidone

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (or potassium hydroxide)

-

Dichloromethane (or diethyl ether)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,2,6,6-tetramethyl-4-piperidone (1.0 eq), formaldehyde solution (2.5 eq), and formic acid (2.5 eq).

-

Reaction: Heat the reaction mixture to reflux (typically around 100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This step should be performed in an ice bath as the neutralization is exothermic.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1,2,2,6,6-pentamethyl-4-piperidone.

Safety Precautions:

-

General: This experiment should be conducted in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8] An eyewash station and safety shower should be readily accessible.[6]

-

Formaldehyde: Formaldehyde is a known carcinogen and a respiratory and skin sensitizer.[7] Avoid inhalation of vapors and skin contact.[6][8]

-

Formic Acid: Formic acid is corrosive and can cause severe skin and eye burns. Handle with care and avoid inhalation of vapors.

-

Neutralization: The neutralization of formic acid with a strong base is highly exothermic. Perform this step slowly and with cooling in an ice bath to control the temperature.

Mandatory Visualization

Caption: Experimental workflow for the N-methylation of 2,2,6,6-tetramethyl-4-piperidone.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,2,6,6-Pentamethyl-4-piperidone 97 5554-54-1 [sigmaaldrich.com]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. concordia.ca [concordia.ca]

- 8. ehs.washington.edu [ehs.washington.edu]

Application Notes and Protocols for the Synthesis of Tinuvin 770 Precursors from 1,2,2,6,6-Pentamethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of precursors to N-methylated hindered amine light stabilizers (HALS), specifically focusing on the conversion of 1,2,2,6,6-pentamethylpiperidin-4-one. The target product, bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, is an N-methylated analog of the common light stabilizer Tinuvin 770. The synthesis is a two-step process involving the reduction of the starting ketone to the corresponding alcohol, followed by a transesterification reaction with a sebacic acid diester. This guide offers comprehensive methodologies, quantitative data, and process visualizations to aid researchers in the successful synthesis and analysis of these valuable compounds.

Introduction